molecular formula C5H8BNO3 B100710 3,5-Dimethylisoxazole-4-boronic acid CAS No. 16114-47-9

3,5-Dimethylisoxazole-4-boronic acid

カタログ番号: B100710
CAS番号: 16114-47-9
分子量: 140.94 g/mol
InChIキー: DIIFZCPZIRQDIJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3,5-Dimethylisoxazole-4-boronic acid is an organic compound with the molecular formula C5H8BNO3. It is a boronic acid derivative, characterized by the presence of a boron atom bonded to an isoxazole ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique chemical properties and reactivity .

生化学分析

Cellular Effects

Related compounds have been shown to inhibit BRD4(1) and BRD2(1) with IC50 values in the micromolar range . This suggests that 3,5-Dimethylisoxazole-4-boronic acid could potentially influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Related compounds have been shown to act as acetyl-lysine-mimetic bromodomain ligands , suggesting that this compound might exert its effects at the molecular level through similar mechanisms.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethylisoxazole-4-boronic acid typically involves a multi-step process:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

科学的研究の応用

Pharmacological Applications

1.1 Inhibition of BET Bromodomains

One of the most notable applications of 3,5-dimethylisoxazole-4-boronic acid is in the development of inhibitors targeting bromodomain and extraterminal (BET) proteins. These proteins are critical in regulating gene expression and are implicated in various cancers. Research has demonstrated that derivatives of this compound can effectively inhibit BET bromodomains, particularly BRD4, which is associated with acute myeloid leukemia (AML). The optimization of these derivatives has shown promising results in cellular studies, exhibiting strong antiproliferative effects on MV4;11 AML cells without general cytotoxicity to other cell lines .

1.2 Anticancer Activity

The compound has been explored for its potential anticancer properties beyond its role as a BET inhibitor. Studies indicate that certain derivatives exhibit selective cytotoxicity against cancer cells while sparing normal cells, making them suitable candidates for further development as targeted cancer therapies .

Synthetic Applications

2.1 Cross-Coupling Reactions

This compound serves as a valuable reagent in cross-coupling reactions, particularly in Suzuki-Miyaura coupling. This reaction is pivotal for forming carbon-carbon bonds, which are essential in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals. The compound's boronic acid functionality allows it to react with various electrophiles under mild conditions, facilitating the construction of diverse molecular architectures .

2.2 Material Science

The compound's unique properties have also led to its application in material science, where it is utilized in the synthesis of functionalized polymers and materials with specific electronic or optical properties. Its incorporation into polymer matrices can enhance the performance characteristics of the resulting materials, making them suitable for applications in sensors and electronic devices .

Table 1: Summary of Research Findings on this compound Derivatives

Study ReferenceApplication AreaKey Findings
Cancer TherapyDeveloped potent inhibitors for BET bromodomains with selective antiproliferative effects on AML cells.
Synthetic ChemistryDemonstrated effectiveness in Suzuki-Miyaura coupling reactions with high yields under mild conditions.
Material ScienceUtilized in creating functionalized polymers with enhanced electronic properties.

生物活性

3,5-Dimethylisoxazole-4-boronic acid is a compound of significant interest in medicinal chemistry, particularly for its biological activities related to cancer therapy and epigenetic regulation. This article explores its mechanisms of action, relevant studies, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a unique isoxazole ring structure that contributes to its biological activity. The boronic acid functionality allows it to participate in various chemical reactions, notably the Suzuki-Miyaura coupling reaction, which is pivotal in synthesizing complex organic molecules. Its molecular formula is C5H8BNO3C_5H_8BNO_3 with a molecular weight of 223.08 g/mol .

The compound acts primarily as an acetyl-lysine mimic , allowing it to bind selectively to bromodomains, which are protein domains that recognize acetylated lysines on histones. This interaction is crucial for regulating gene transcription and has implications in cancer therapy. The 3,5-dimethylisoxazole moiety has been identified as a potent bioisostere of acetyl-lysine (KAc), effectively displacing acetylated histone-mimicking peptides from bromodomains .

Inhibitory Effects on BRD4

BRD4 (Bromodomain-containing protein 4) plays a vital role in regulating gene expression linked to cancer progression. Studies have demonstrated that derivatives of 3,5-dimethylisoxazole exhibit significant inhibitory effects on BRD4:

  • Compound 22 , a dimer derived from 3,5-dimethylisoxazole, showed an IC50 of 162 nM against colorectal cancer cells (HCT116), indicating strong antiproliferative activity .
  • The compound also modulated apoptosis pathways by down-regulating c-MYC and up-regulating HEXIM1 expression.

Selectivity and Binding Affinity

Research has shown that the selectivity of 3,5-dimethylisoxazole derivatives can be enhanced through structural modifications. For instance:

  • Substituted compounds have been designed to selectively inhibit either BRD4 or CREBBP (CREB-binding protein), with binding affinities reported in the low micromolar range .
  • X-ray crystallography studies revealed that the compound forms critical hydrogen bonds with conserved residues within the bromodomain binding pocket, confirming its role as an effective KAc mimic .

Data Table: Biological Activity Summary

CompoundTargetIC50 (nM)Mechanism of Action
Compound 22BRD4162Inhibits proliferation; modulates apoptosis
Compound 14BRD432Selective inhibition; structural optimization
Compound 28BRD4<2.1Enhanced binding through linker modifications

特性

IUPAC Name

(3,5-dimethyl-1,2-oxazol-4-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8BNO3/c1-3-5(6(8)9)4(2)10-7-3/h8-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIIFZCPZIRQDIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(ON=C1C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20370237
Record name 3,5-Dimethylisoxazole-4-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16114-47-9
Record name 3,5-Dimethylisoxazole-4-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-DIMETHYLISOXAZOLE-4-BORONIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a 500 mL three RB flask fitted with magnetic stirrer was charged 4-bromo-3,5-dimethyl-1,2-oxazole (4.0 g, 22.7 mmol) in THF (40 mL), cooled −78° C. To the stirred solvent was added n-butyl lithium (28.4 mL, 1.6M solution, 45.0 mmol) drop wise and stirred at −65° C. about 30 minutes. The RM was brought to −78° C., was added tri-isopropyl borate (12.81 g, 68.0 mmol), once the temperature to reached room temperature and stirred about 16 h. Then removed the solvent under reduced pressure and quenched with saturated NH4Cl solution and extracted with ethyl acetate. The organic layer was washed with water, dried over anhydrous Na2SO4 and removed the solvent under reduced pressure. The obtained crude material was purified by silica gel column chromatography to obtain white solid. (0.4 g, yield: 12.5%).
[Compound]
Name
three
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
28.4 mL
Type
reactant
Reaction Step Three
Quantity
12.81 g
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Dimethylisoxazole-4-boronic acid
Reactant of Route 2
Reactant of Route 2
3,5-Dimethylisoxazole-4-boronic acid
Reactant of Route 3
3,5-Dimethylisoxazole-4-boronic acid
Reactant of Route 4
Reactant of Route 4
3,5-Dimethylisoxazole-4-boronic acid
Reactant of Route 5
Reactant of Route 5
3,5-Dimethylisoxazole-4-boronic acid
Reactant of Route 6
3,5-Dimethylisoxazole-4-boronic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。